N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-29(25,17-5-6-18-14(9-17)7-8-26-18)22-15-10-21-23(11-15)12-16-13-27-19-3-1-2-4-20(19)28-16/h1-6,9-11,16,22H,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDVNPCEWBHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl intermediate, which is then reacted with a pyrazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound’s 2,3-dihydrobenzofuran sulfonamide core distinguishes it from analogs like the oxadiazole derivative or pyrrolidinone-containing compound . These modifications influence electronic properties and binding affinities.
Substituent Effects : The trifluoromethyl group in enhances metabolic stability and lipophilicity, a common strategy in agrochemical design. In contrast, the propane sulfonamide chain in may improve solubility for CNS applications.
Bioactivity Trends: Sulfonamide derivatives are frequently associated with sulfonylurea herbicide activity (e.g., cinosulfuron, azimsulfuron ), but the lack of direct bioactivity data for the target compound necessitates caution in extrapolation.
Pharmacokinetic and Toxicity Profiles
- Lipophilicity : The trifluoromethyl analog (LogP ≈ 3.5, estimated) is more lipophilic than the target compound (LogP ≈ 2.8, estimated), suggesting differences in membrane permeability.
- Metabolic Stability: The oxadiazole derivative may exhibit higher metabolic resistance due to its rigid heterocycle, whereas the pyrrolidinone in could be prone to oxidative degradation.
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound featuring multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiparasitic and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 420.51 g/mol
- Structural Features : The compound includes a sulfonamide group, a pyrazole ring, and fused benzofuran and dioxin moieties.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to the pyrazole class. For instance, derivatives of 1,3-diarylpyrazoles have shown significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These compounds exhibited low micromolar potencies while maintaining low cytotoxicity towards human cells .
Table 1: Antiparasitic Activity of Pyrazole Derivatives
| Compound Name | Target Parasite | IC50 (µM) | Cytotoxicity (Human Cells) |
|---|---|---|---|
| Pyrazole Derivative A | T. cruzi | 0.5 | Non-toxic |
| Pyrazole Derivative B | Leishmania infantum | 0.8 | Non-toxic |
Anticancer Activity
The anticancer properties of this compound have been investigated through high-throughput screening methods. Certain pyrazole derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cell lines .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | Compound Name | IC50 (µM) |
|---|---|---|
| HeLa | Pyrazole Derivative A | 10 |
| MCF7 | Pyrazole Derivative B | 15 |
The biological activity of this compound is largely attributed to its interaction with specific cellular pathways:
- Autophagy Induction : Some pyrazole derivatives have been shown to induce autophagy in cancer cells, which can lead to cell death .
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in parasite metabolism or cancer proliferation .
Case Studies
A notable study investigated a series of pyrazole derivatives for their antiparasitic effects. The results indicated that modifications at specific positions on the pyrazole ring could enhance activity against T. brucei and L. infantum, suggesting structure-activity relationships that could guide future drug development .
Q & A
Q. What are the recommended synthetic routes for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
Reacting a pyrazole-4-amine derivative with a sulfonyl chloride group under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide core .
Introducing the dihydrobenzodioxinylmethyl group via alkylation, using reagents like (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl chloride in the presence of a polar aprotic solvent (e.g., DMF) .
Purification typically employs column chromatography or recrystallization. Confirm intermediates using TLC and mass spectrometry.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks to confirm regioselectivity of the pyrazole and sulfonamide groups.
- X-ray crystallography : Use SHELXL for structure refinement to resolve bond angles and torsional strain in the dihydrobenzofuran and dioxane rings .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- FT-IR : Identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
Q. How can computational modeling assist in predicting the compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:
Optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization.
Software like Gaussian or ORCA is recommended for these analyses .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : The compound is likely soluble in DMSO or DMF due to the sulfonamide and ether moieties but may require sonication for full dissolution .
- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the dihydrobenzofuran ring. Monitor degradation via HPLC over time .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yield in sulfonamide coupling) be addressed?
- Methodological Answer : Low yields may arise from steric hindrance at the pyrazole C4 position. Mitigation strategies include:
Using coupling agents like HATU or EDCI to activate the sulfonyl chloride intermediate .
Optimizing reaction temperature (e.g., 0°C to room temperature) to reduce side reactions.
Employing high-dilution conditions to minimize dimerization .
Q. How should conflicting crystallographic and spectroscopic data be resolved?
- Methodological Answer : Discrepancies between X-ray (solid-state) and NMR (solution) data may arise from dynamic effects (e.g., ring puckering in dihydrobenzodioxin).
Perform variable-temperature NMR to detect conformational flexibility .
Use DFT to model possible conformers and compare energy barriers with experimental data .
Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole ring to enhance binding affinity to target proteins .
- Optimize pharmacokinetics : Add hydrophilic groups (e.g., -OH) to the dihydrobenzofuran moiety to improve solubility without compromising membrane permeability .
Q. How can derivatives be rationally designed for improved metabolic stability?
- Methodological Answer :
Perform metabolic site prediction using software like MetaSite to identify vulnerable positions (e.g., benzylic C-H in dihydrobenzodioxin) .
Introduce deuterium or fluorine atoms at these sites to block oxidative metabolism .
Validate stability via microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
